![molecular formula C38H38N4O8 B14735921 2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid CAS No. 6270-60-6](/img/structure/B14735921.png)
2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C38H38N4O8 . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, which are crucial in various biological systems, such as hemoglobin and chlorophyll.
Métodos De Preparación
The synthesis of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the porphyrin core, followed by the introduction of carboxyethyl groups and cyclopropanecarboxylic acid moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used in the study of porphyrin chemistry and the synthesis of new porphyrin derivatives.
Biology: The compound is studied for its role in biological systems, particularly in mimicking the behavior of natural porphyrins.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can act as a photosensitizer.
Industry: It is used in the development of new materials, such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it can bind to metal ions, forming metalloporphyrins that participate in various enzymatic reactions. The compound’s structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid include other porphyrin derivatives, such as:
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.
Hematoporphyrin: Used in medical research for its photosensitizing properties. The uniqueness of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid lies in its specific functional groups and structural modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6270-60-6 |
|---|---|
Fórmula molecular |
C38H38N4O8 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
2-[7-(2-carboxycyclopropyl)-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C38H38N4O8/c1-15-19(5-7-33(43)44)29-14-30-20(6-8-34(45)46)16(2)26(40-30)12-31-36(22-10-24(22)38(49)50)18(4)28(42-31)13-32-35(21-9-23(21)37(47)48)17(3)27(41-32)11-25(15)39-29/h11-14,21-24,41-42H,5-10H2,1-4H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clave InChI |
CKHNOASBNJINEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C6CC6C(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C7CC7C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
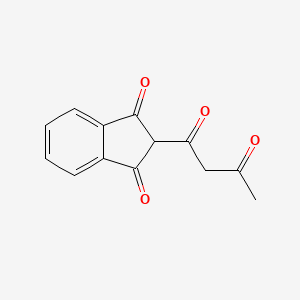

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
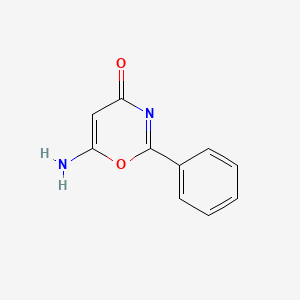
![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
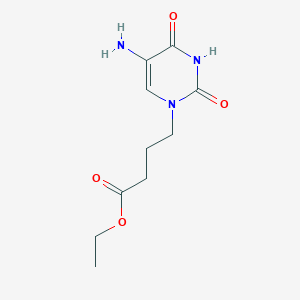
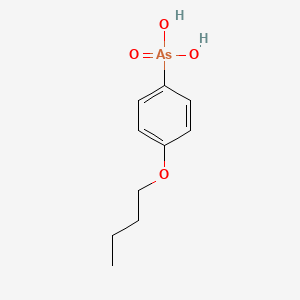
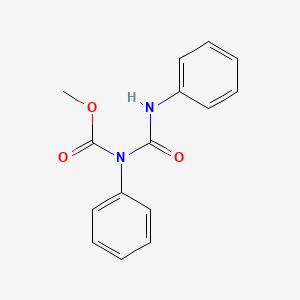
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
